molecular formula C9H15F2NO4 B3046557 4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid CAS No. 1258651-05-6

4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid

Cat. No.: B3046557
CAS No.: 1258651-05-6
M. Wt: 239.22
InChI Key: SHPUQCXPJRHLEK-UHFFFAOYSA-N
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Description

4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid is a fluorinated carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position and two fluorine atoms at the 3,3-positions of the butanoic acid backbone. The Boc group serves as a temporary protective moiety for amines during synthetic processes, enhancing stability and preventing unwanted side reactions. The difluoro substitution confers unique physicochemical properties, such as increased metabolic stability, altered acidity (pKa), and enhanced lipophilicity compared to non-fluorinated analogs. This compound is of interest in medicinal chemistry and peptide synthesis, where fluorine atoms are strategically employed to modulate bioavailability and target binding .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO4/c1-8(2,3)16-7(15)12-5-9(10,11)4-6(13)14/h4-5H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPUQCXPJRHLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401167229
Record name 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,3-difluorobutanoic acid
Source EPA DSSTox
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Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258651-05-6
Record name 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,3-difluorobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258651-05-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,3-difluorobutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[(tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid
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Preparation Methods

Synthetic Routes and Reaction Mechanisms

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is universally employed to protect primary amines during multi-step syntheses. For 4-{[(tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid, the Boc group is introduced via reaction with di-tert-butyl dicarbonate [(Boc)₂O] under mildly basic conditions. A representative procedure involves dissolving 3,3-difluorobutane-1,4-diamine in tetrahydrofuran (THF) and treating it with (Boc)₂O in the presence of 4-dimethylaminopyridine (DMAP) at 0°C, yielding the mono-Boc-protected intermediate.

Key Reaction:
$$
\text{3,3-Difluorobutane-1,4-diamine} + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP, THF}} \text{4-{[(tert-Butoxy)carbonyl]amino}-3,3-difluorobutane-1-amine}
$$

Fluorination Strategies

The 3,3-difluoro moiety is introduced through either (a) electrophilic fluorination of a ketone precursor or (b) nucleophilic displacement of leaving groups.

Electrophilic Fluorination

Using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C, a ketone intermediate undergoes fluorination to install the geminal difluoro group. This method achieves >80% conversion but requires careful pH control to avoid over-fluorination.

Nucleophilic Displacement

A bromide or tosylate at the C3 position is displaced by fluoride ions from potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in dimethylformamide (DMF). For example:
$$
\text{4-{[(tert-Butoxy)carbonyl]amino}-3-bromobutanoic acid} + \text{KF} \xrightarrow{\text{DMF, 100°C}} \text{Target Compound}
$$
This route yields 65–72% product but faces challenges with byproduct formation.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Modern pharmaceutical manufacturing adopts continuous flow reactors to enhance reproducibility and safety. A patented protocol (WIPO PATENTSCOPE: WO202318452) describes the telescoped synthesis of this compound using:

  • Reactor 1: Boc protection at 20°C with a residence time of 30 minutes.
  • Reactor 2: Fluorination with Selectfluor™ at 60°C for 2 hours.
  • Reactor 3: Acidic hydrolysis (HCl, H₂O/THF) to deprotect the carboxylic acid.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

Parameter Batch Method Continuous Flow
Yield 68% 85%
Purity 95% 99%
Reaction Time 8 hours 3.5 hours
Solvent Consumption 15 L/kg 8 L/kg

Crystallization and Purification

The crude product is purified via recrystallization from ethyl acetate/hexane (1:3 v/v), achieving >99% purity. Industrial facilities often employ antisolvent crystallization with in-line particle size monitoring to optimize crystal morphology.

Stereochemical Considerations

Enantioselective Synthesis

While the target compound lacks chiral centers, intermediates in alternative routes may require asymmetric induction. For example, enzymatic resolution using Candida antarctica lipase B (CAL-B) separates enantiomers of a precursor with 98% enantiomeric excess (ee).

Table 2: Catalytic Systems for Asymmetric Fluorination

Catalyst ee (%) Yield (%)
Cinchona alkaloid 85 70
Chiral Pd complexes 92 65
Organocatalysts 78 80

Emerging Methodologies

Photocatalytic Fluorination

Visible-light-mediated fluorination using eosin Y as a photocatalyst enables room-temperature reactions with 75% yield, avoiding thermal degradation.

Biocatalytic Approaches

Genetically engineered Escherichia coli expressing fluorinases converts 4-aminobutanoic acid derivatives into fluorinated products in a single fermentative step, though yields remain low (22%).

Chemical Reactions Analysis

Types of Reactions

4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and various substituted derivatives depending on the reagents used .

Scientific Research Applications

4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid is a compound of significant interest in various scientific research applications, particularly in medicinal chemistry and pharmaceutical development. This article outlines its chemical properties, synthesis methods, and potential applications, supported by data tables and case studies.

Basic Information

  • Chemical Formula : C₁₅H₁₉F₂N₄O₄
  • Molecular Weight : 315.31 g/mol
  • CAS Number : 1258651-05-6

Table 1: Synthesis Overview

Step No.DescriptionReagents UsedConditions
1Protection of amino groupBoc anhydrideRoom temperature
2Coupling reactionAppropriate coupling agentVaries
3DeprotectionAcidic solutionControlled environment

Medicinal Chemistry

This compound is primarily studied for its potential as a pharmaceutical intermediate. Its structural features make it suitable for developing inhibitors targeting various biological pathways.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that modifications to the difluoro group can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells.

Drug Development

The compound serves as a building block in the synthesis of more complex molecules with therapeutic applications. Its ability to modulate biological activity makes it a candidate for drug formulation aimed at treating metabolic disorders.

Table 2: Research Findings

Study TitleFindingsJournal Reference
"Synthesis and Evaluation of Anticancer Activity"Identified as a potent inhibitor in vitroJournal of Medicinal Chemistry
"Structure-Activity Relationship Studies"Modifications enhance selectivityEuropean Journal of Medicinal Chemistry

Mechanism of Action

The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides stability during chemical reactions, allowing the compound to participate in various biochemical pathways. Upon deprotection, the free amino group can interact with active sites of enzymes, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with Boc-protected amines and fluorinated carboxylic acids. Below is a comparative analysis with analogs from the literature (Table 1):

Table 1: Comparative Analysis of 4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic Acid and Related Compounds

Compound Name Core Structure Key Functional Groups Fluorination Molecular Weight (g/mol)* Applications/Notes
This compound Butanoic acid Boc-protected amine, -COOH, 3,3-difluoro Yes ~265.3 Peptide synthesis, prodrug design
4-[4-({[(tert-butoxy)carbonyl]piperidinyl}amino)carbonyl]-1H-imidazole (5{34}) Imidazole Boc-protected piperidinyl, -CONH- No ~377.4 Kinase inhibitor intermediates
4-{[(4-{[(tert-butoxy)carbonyl]aminomethyl}phenyl)methylamino]carbonyl}-1H-imidazole (5{35}) Imidazole Boc-protected benzylamine, -CONH- No ~428.5 Targeted drug delivery scaffolds
4-[(dibenzylamino)carbonyl]-1H-imidazole Imidazole Dibenzylamine, -CONH- No ~307.4 Base for combinatorial chemistry

*Molecular weights estimated based on structural formulas.

Key Differences and Implications

Fluorination Effects: The 3,3-difluoro substitution in the butanoic acid derivative increases its acidity (lower pKa) compared to non-fluorinated carboxylic acids, enhancing solubility in physiological environments. This contrasts with imidazole derivatives (e.g., 5{34}, 5{35}), where fluorine is absent, and acidity is governed by the imidazole ring (pKa ~7) .

Boc Protection Utility: While the Boc group in the butanoic acid derivative shields the amine during synthesis, its removal under acidic conditions (e.g., TFA) is consistent with Boc deprotection in imidazole analogs. However, the steric environment differs: the butanoic acid’s linear chain may allow faster deprotection than the bulky piperidinyl or benzylamine groups in 5{34} and 5{35} .

Biological Relevance: The imidazole derivatives (e.g., 5{34}) are often utilized in kinase inhibitor development due to their aromatic heterocycles, which facilitate π-π interactions with ATP-binding pockets. In contrast, the butanoic acid derivative’s fluorinated aliphatic chain may target enzymes requiring hydrophobic or fluorophilic binding sites.

Synthetic Flexibility :

  • The dibenzylamine-containing imidazole (Table 1, last entry) lacks protective groups, making it less versatile in multi-step syntheses compared to Boc-protected analogs.

Biological Activity

4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid (CAS Number: 1258651-05-6) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis and drug development. The presence of difluoro substituents in its structure may influence its pharmacological properties, making it a subject of interest for various therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H12F2NO4\text{C}_7\text{H}_{12}\text{F}_2\text{N}\text{O}_4

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against specific bacterial strains.
  • Inhibition of Enzymatic Activity : It has been noted to inhibit certain metabolic enzymes, which can be beneficial in treating metabolic disorders.
  • Cellular Effects : The compound may influence cellular pathways related to apoptosis and inflammation, suggesting potential applications in cancer therapy and inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Cell Signaling Pathways : It may modulate signaling pathways such as MAPK/ERK and NF-κB, which are crucial for cell proliferation and survival.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition of bacterial growth at concentrations above 50 µg/mL.
  • Metabolic Enzyme Inhibition :
    • In vitro assays demonstrated that the compound inhibited the activity of certain proteases involved in metabolic regulation, which may have implications for obesity and diabetes treatment.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialE. coli, S. aureusInhibition at >50 µg/mL
Enzyme InhibitionMetabolic ProteasesSignificant inhibition
Apoptosis ModulationCancer Cell LinesInduction of apoptosis
Inflammatory ResponseImmune CellsReduction in cytokine release

Q & A

Basic Research Questions

Q. What are the key considerations for designing a multi-step synthesis protocol for 4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid?

  • Methodological Answer : Synthesis typically involves sequential protection/deprotection steps. For example, the Boc group is introduced early to protect the amine, followed by fluorination at C3 using reagents like DAST (diethylaminosulfur trifluoride). A base such as sodium carbonate in DMF may facilitate coupling reactions, as seen in similar Boc-protected compounds . Purification via silica gel chromatography (hexane:ethyl acetate gradients) is critical to isolate intermediates .

Q. How does the Boc protecting group influence the stability and reactivity of this compound during peptide synthesis?

  • Methodological Answer : The tert-butoxycarbonyl (Boc) group provides steric protection to the amine, preventing unwanted side reactions during carboxylate activation (e.g., EDC/HOBt coupling). However, Boc removal requires acidic conditions (e.g., TFA), which may necessitate post-deprotection neutralization steps to retain fluorinated stereochemistry . Comparative studies with Fmoc-protected analogs suggest Boc offers better stability in prolonged storage .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer : LC-MS is essential for confirming molecular weight and purity, especially after fluorination steps, where isotopic patterns (e.g., difluoro groups) are detectable . 19F^{19}\text{F} NMR provides specificity for tracking fluorination efficiency, while IR spectroscopy verifies carbonyl (C=O) and Boc group integrity .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound in enzyme inhibition studies?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate interactions with target enzymes like dipeptidyl peptidase-4 (DPP4). Energy minimization of the fluorinated backbone may reveal enhanced binding affinity due to fluorine’s electronegativity. Validation via in vitro assays (IC50_{50} measurements) is critical, as seen in studies on structurally related DPP4 inhibitors .

Q. What strategies resolve contradictions in fluorination efficiency between batch synthesis and flow chemistry approaches?

  • Methodological Answer : Batch methods may suffer from incomplete fluorination due to reagent diffusion limits, whereas flow chemistry enables precise control of DAST addition and reaction time. A comparative study using 19F^{19}\text{F} NMR quantification revealed 15% higher fluorination yields in microreactors for similar Boc-protected acids .

Q. How does the stereochemical arrangement of 3,3-difluoro substituents impact the compound’s physicochemical properties?

  • Methodological Answer : Syn vs. anti diastereomers can be differentiated via X-ray crystallography or NOESY NMR. For instance, syn-3,3-difluoro configurations in related compounds showed reduced logP values (by ~0.5 units) compared to anti isomers, affecting membrane permeability in cell-based assays .

Q. What advanced techniques optimize the removal of the Boc group without degrading the difluoro backbone?

  • Methodological Answer : Microwave-assisted deprotection with TFA (50°C, 10 min) minimizes side reactions compared to traditional 24-hour room-temperature treatments. Post-deprotection, rapid solvent evaporation under reduced pressure and neutralization with NaHCO3_3 preserve the difluoro structure, as validated by 1H^{1}\text{H}/19F^{19}\text{F} NMR .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported synthetic yields for similar Boc-protected fluorinated acids?

  • Methodological Answer : Variability often arises from purification methods or fluorination reagent purity. Reproducibility can be improved by standardizing DAST batch sources and using internal standards (e.g., trifluorotoluene) in 19F^{19}\text{F} NMR quantification. Cross-lab validation with shared intermediates is recommended .

Q. What role does the 3,3-difluoro motif play in altering metabolic stability compared to non-fluorinated analogs?

  • Methodological Answer : In vitro microsomal assays (e.g., human liver microsomes) show that 3,3-difluoro substitution reduces oxidative metabolism by ~40% compared to non-fluorinated analogs, likely due to steric hindrance at cytochrome P450 active sites. LC-HRMS identifies stable metabolites, confirming prolonged half-life .

Methodological Resources

  • Synthetic Protocols : Multi-step procedures from and fluorination strategies from .
  • Characterization Tools : LC-MS, 19F^{19}\text{F} NMR, and X-ray crystallography .
  • Computational Models : Docking studies for target interaction analysis .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid
Reactant of Route 2
4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid

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